molecular formula C22H15Br B13352796 1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene

1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene

Cat. No.: B13352796
M. Wt: 359.3 g/mol
InChI Key: WRHJAZYNBNAOCH-UHFFFAOYSA-N
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Description

1-(6-Bromo-[1,1’-biphenyl]-3-yl)naphthalene is an organic compound that features a bromine atom attached to a biphenyl structure, which is further connected to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-[1,1’-biphenyl]-3-yl)naphthalene typically involves the bromination of naphthalene followed by a coupling reaction with a biphenyl derivative. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromo-[1,1’-biphenyl]-3-yl)naphthalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Cyanide ions in the presence of a suitable solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products:

    Nitriles: Formed from substitution reactions.

    Oxidized Derivatives: Formed from oxidation reactions.

    Polycyclic Aromatic Hydrocarbons: Formed from coupling reactions.

Scientific Research Applications

1-(6-Bromo-[1,1’-biphenyl]-3-yl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(6-Bromo-[1,1’-biphenyl]-3-yl)naphthalene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the bromine atom and the aromatic rings. These structural features allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry and materials science .

Comparison with Similar Compounds

Uniqueness: 1-(6-Bromo-[1,1’-biphenyl]-3-yl)naphthalene is unique due to the combination of the biphenyl and naphthalene structures, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C22H15Br

Molecular Weight

359.3 g/mol

IUPAC Name

1-(4-bromo-3-phenylphenyl)naphthalene

InChI

InChI=1S/C22H15Br/c23-22-14-13-18(15-21(22)17-7-2-1-3-8-17)20-12-6-10-16-9-4-5-11-19(16)20/h1-15H

InChI Key

WRHJAZYNBNAOCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=CC4=CC=CC=C43)Br

Origin of Product

United States

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